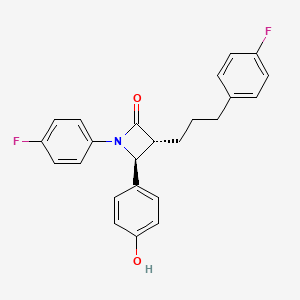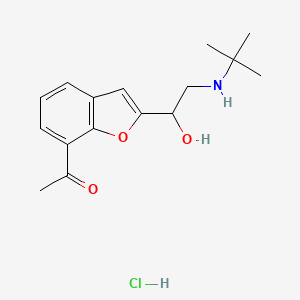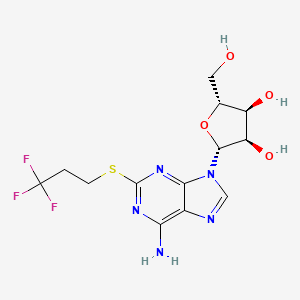
Ezetimibe Dehydoxy Impurity
Vue d'ensemble
Description
Ezetimibe Dehydoxy Impurity, also known as (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone, is an impurity of Ezetimibe . Ezetimibe is a drug that inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L16) protein, a cholesterol transporter located in the apical membrane of enterocytes .
Synthesis Analysis
During the synthetic process development studies of ezetimibe, an impurity was detected in the final product at levels ranging from 0.05% to 0.15% in reverse phase gradient high performance liquid chromatography (HPLC) method .Molecular Structure Analysis
The structural characterization of this impurity using HMBC indicated the presence of a six-membered ring .Chemical Reactions Analysis
The formation of the diastereomer impurity during the demonstration of a scale-up batch under the optimized conditions is attributed to epimerization of ezetimibe induced by thermal degradation of the silylating agent .Physical And Chemical Properties Analysis
Ezetimibe has a large number of process-related impurities and degradation products and needs strict quality control of its impurities .Applications De Recherche Scientifique
Pharmaceutical Research
Ezetimibe Dehydoxy Impurity is used in pharmaceutical research, particularly in the development and validation of stability-indicating UPLC methods . It’s used in the simultaneous assessment of Bempedoic acid and Ezetimibe and its impurities .
Stress Degradation Studies
This compound is used in stress degradation studies. For instance, the reduction degradation of selected drugs was studied in a 30% sodium bisulfate solution, where 16.4% of Ezetimibe degradation was observed using UPLC .
Impurity Profiling
Impurity profiling is another significant application of Ezetimibe Dehydoxy Impurity. It involves the description of the identified and unidentified impurities present in new drug substances or drug products .
Structure Elucidation
The structure of the degradant was confirmed as 5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)-(4-hydroxyphenyl)methyl]-pent-4-enoic acid . This process involves knowledge of analytical, organic, and physical chemistry with spectroscopic information .
Design of More Stable Analogs
Understanding the parts of the molecule that are susceptible to degradation can help in the design of more stable analogs .
Toxicity Studies
Determining the structures of the major degradation products can reveal whether or not a known carcinogen or toxic compound is or might possibly be formed .
Mécanisme D'action
Target of Action
The primary target of Ezetimibe, the parent compound of Ezetimibe Dehydroxy Impurity, is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) which is involved in the intestinal uptake of cholesterol and phytosterols . NPC1L1 plays an essential role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway .
Mode of Action
Ezetimibe mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . By interfering with the intestinal uptake of cholesterol and phytosterols, ezetimibe reduces the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
Ezetimibe’s action on the NPC1L1 protein affects the biochemical pathway of cholesterol absorption in the body. By inhibiting NPC1L1, ezetimibe prevents the uptake of cholesterol and phytosterols in the small intestine, thereby reducing the amount of cholesterol delivered to the liver. This leads to a decrease in the levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, Apo B, and non-HDL-C in the blood .
Pharmacokinetics
Ezetimibe is a selective cholesterol absorption inhibitor. Hepatic impairment significantly increases the systemic exposure of Ezetimibe and its main active phenolic glucuronide, EZE-Ph . Changes in efflux transporter activity partly explain the changes in EZE-Ph pharmacokinetics . The plasma exposure of EZE and EZE-Ph increases in hepatically impaired rats following oral administration of Ezetimibe .
Result of Action
The result of Ezetimibe’s action is a reduction in the levels of LDL-C, total cholesterol, Apo B, and non-HDL-C in the blood, which are key indicators of primary hyperlipidemia and familial cholesterolemia . This makes Ezetimibe an effective LDL-C lowering agent .
Action Environment
The action of Ezetimibe can be influenced by various environmental factors. For instance, the presence of certain impurities can affect the stability and efficacy of the drug . Additionally, the pH of the environment can influence the degradation of Ezetimibe . Understanding these factors is crucial for the optimal use and storage of the drug.
Safety and Hazards
Orientations Futures
A new process-related impurity of ezetimibe was identified and characterized. The impurity is critical and common to most of the manufacturing routes of ezetimibe . Therefore, future research could focus on developing new stability-indicating high-performance liquid chromatography methods for the drug .
Propriétés
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO2/c25-18-8-4-16(5-9-18)2-1-3-22-23(17-6-14-21(28)15-7-17)27(24(22)29)20-12-10-19(26)11-13-20/h4-15,22-23,28H,1-3H2/t22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGSMLXOBVGHQH-DHIUTWEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ezetimibe Dehydoxy Impurity | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(4-Fluorophenyl)-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-N,2-diphenyl-6-(propan-2-yl)-3,7-dioxa-5-azatricyclo[4.1.0.0~2,4~]heptane-1-carboxamide](/img/structure/B601617.png)

![Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}](/img/structure/B601621.png)
![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)


